molecular formula C24H36O3 B1236052 3-Oxochol-4-en-24-oic acid

3-Oxochol-4-en-24-oic acid

Cat. No. B1236052
M. Wt: 372.5 g/mol
InChI Key: WCFIGQHNBJXROP-IHMUCKAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-((8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a bile acid.
3-Oxochol-4-en-24-oic acid is a natural product found in Deltocyathus magnificus and Eleutherobia with data available.

Scientific Research Applications

1. Natural Product Isolation

(25S)-3-Oxocholesta-1,4-dien-26-oic acid, closely related to 3-oxochol-4-en-24-oic acid, was isolated from a soft coral Minabea sp., indicating its presence in marine organisms. This discovery contributes to the understanding of marine natural products and their potential applications (Wang et al., 2009).

2. Biochemistry and Liver Disease

This compound, as a fetal bile acid, can indicate the severity of liver cirrhosis. Its elevated levels in adults with liver disease, including those with hepatocellular carcinoma (HCC), suggest its potential as a biomarker for liver conditions (Mocan et al., 2021).

3. Neurological Research

The presence of similar compounds, like 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid, in human cerebrospinal fluid and plasma, suggests their role in brain metabolism and potential implications in neurological diseases (Abdel-Khalik et al., 2018).

4. Chemical Synthesis and Modification

Studies on the chemical synthesis and modification of similar compounds, such as 3-O-acetyl-β-boswellic acid, highlight the potential for creating derivatives with specific biological activities (Shenvi & Reddy, 2013).

5. Cancer Research

Compounds structurally similar to this compound, like ent-15-oxo-kaur-16-en-19-oic acid, have shown proapoptotic effects on cancer cells, suggesting a potential role in cancer treatment (Ruiz et al., 2008).

6. Metabolomics in Cancer Research

Elevated levels of related bile acids in HCC patients point towards altered lipid metabolism in cancer, which could provide insights into cancer pathobiology and potential therapeutic targets (Patterson et al., 2011).

properties

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h14-15,18-21H,4-13H2,1-3H3,(H,26,27)/t15-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

WCFIGQHNBJXROP-IHMUCKAYSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

synonyms

3-oxochol-4-en-24-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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